4-(Dichloromethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of various biologically important compounds . This compound, in particular, features a dichloromethylene group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 4-methoxyphenyl-substituted acyl chloride, with a dichloromethylene-containing reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The dichloromethylene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichloromethylene group under mild conditions.
Major Products
The major products formed from these reactions include various substituted oxazolones and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The dichloromethylene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
- 4-(Bromomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
- 4-(Fluoromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
Uniqueness
4-(Dichloromethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is unique due to the presence of the dichloromethylene group, which imparts distinct reactivity and stability compared to its halogenated analogs. The methoxyphenyl group also contributes to its unique chemical and biological properties .
Properties
CAS No. |
61767-35-9 |
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Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
4-(dichloromethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-7-4-2-6(3-5-7)10-14-8(9(12)13)11(15)17-10/h2-5H,1H3 |
InChI Key |
KLJYLEYBSCUJBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
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